Ortho-Bromine vs. Para-Bromine vs. Meta-Bromine: Binding Affinity Ranking by Surface Plasmon Resonance (SPR)
In a systematic SPR study (Biacore T100) of meditope peptide variants binding to cetuximab Fab, substitution of Phe3 with 2-bromophenylalanine (ortho) yielded Kd = 1.8 µM (ka = 15 × 10⁴ M⁻¹s⁻¹, kd = 0.270 s⁻¹). The 4-bromophenylalanine (para) disulfide variant showed weaker binding at Kd = 2.8 µM, while the 3-bromophenylalanine (meta) variant was substantially weaker (Kd > 5.4 µM, approximate fit) [1]. The ortho-bromine forms a halogen–hydrogen bond with Tyr87 LC (Br···OH distance 3.2 Å), whereas the para-bromine interacts more distantly with Tyr94 HC (3.7–3.9 Å) and the meta-bromine adopts a non-productive orientation that perturbs the Leu5 side chain and shifts the entire meditope position [2]. Note: these data were generated with L-amino acid-containing meditope peptides; the binding profile of the corresponding D-enantiomer may differ at the peptide backbone interaction level, though the bromine-position-dependent side chain interactions are expected to be conserved.
| Evidence Dimension | Binding affinity (Kd) to cetuximab Fab, measured by surface plasmon resonance |
|---|---|
| Target Compound Data | Kd = 1.8 µM (F3(2-Br)F, ortho-bromophenylalanine variant, diglycine-linked meditope) |
| Comparator Or Baseline | F3(4-Br)F disulfide Kd = 2.8 µM; F3(3-Br)F Kd > 5.4 µM; Original meditope (cQFD) Kd = 0.17 µM |
| Quantified Difference | Ortho-Br is 1.6-fold tighter binding than para-Br disulfide variant and >3-fold tighter than meta-Br variant; ortho-Br is ~10.6-fold weaker than the parent phenylalanine meditope |
| Conditions | Biacore T100 SPR; meditope peptides flowed over immobilized cetuximab Fab; 25°C; HBS-EP+ buffer |
Why This Matters
For meditope-based targeting or Fab engineering, the ortho-bromine substitution provides a distinct, quantitatively defined affinity intermediate—tighter than meta but weaker than para—allowing rational affinity tuning without altering the peptide sequence elsewhere.
- [1] Bzymek, K.P., Avery, K.A., Ma, Y., Horne, D.A. & Williams, J.C. (2016). Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes. Acta Crystallographica Section F, 72, 820-830. Table 2. View Source
- [2] Bzymek, K.P., Avery, K.A., Ma, Y., Horne, D.A. & Williams, J.C. (2016). Structural analysis of halogen–hydrogen bonding distances in meditope–Fab complexes. Acta Crystallographica Section F, 72, 820-830. Section 3.1. View Source
